

Unraveling the Core Mechanism of MAX-10181: A Technical Guide

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Compound of Interest		
Compound Name:	MAX-10181	
Cat. No.:	B12387533	Get Quote

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Introduction

MAX-10181 is an orally bioavailable, small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein. By targeting the PD-1/PD-L1 axis, MAX-10181 aims to reinvigorate the host immune system to recognize and eliminate cancerous cells. This technical guide provides a comprehensive overview of the mechanism of action of MAX-10181, summarizing key preclinical findings and available quantitative data. Due to the proprietary nature of drug development, detailed experimental protocols and a complete dataset are not fully available in the public domain. This document synthesizes the currently accessible information to provide a thorough understanding of MAX-10181's core functions.

Core Mechanism of Action: PD-1/PD-L1 Inhibition

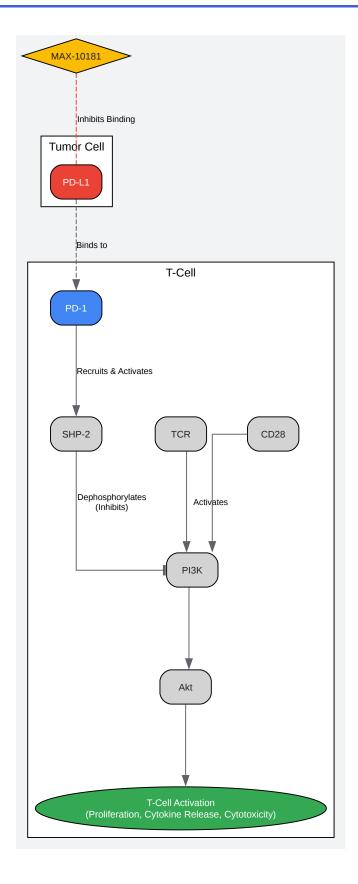
MAX-10181 functions by directly interfering with the binding of PD-L1, which is often overexpressed on the surface of tumor cells, to its receptor, Programmed Death-1 (PD-1), found on activated T cells, B cells, and myeloid cells.[1] This interaction is a key mechanism of tumor immune evasion. By blocking this interaction, MAX-10181 effectively releases the "brakes" on the immune system, leading to the restoration of T-cell-mediated anti-tumor immunity.[1] Some studies suggest that small molecule inhibitors like MAX-10181 may also induce the dimerization and subsequent internalization of PD-L1 on the tumor cell surface, further diminishing its immunosuppressive capacity.



Signaling Pathway

The binding of PD-L1 to PD-1 on T cells initiates a signaling cascade that suppresses T-cell activity. This involves the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This, in turn, leads to the recruitment of the phosphatase SHP-2, which dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 pathways, such as ZAP70, PI3K, and Akt. The ultimate effect is the inhibition of T-cell proliferation, cytokine production, and cytotoxic activity. **MAX-10181**, by preventing the initial PD-1/PD-L1 binding, abrogates this inhibitory signaling, thereby promoting an anti-tumor immune response.





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Caption: Simplified signaling pathway of PD-1/PD-L1 inhibition by MAX-10181.



Quantitative Data Summary

The following table summarizes the available quantitative data for **MAX-10181** based on preclinical studies.

Parameter	Value	Assay System	Reference
IC50	18 nM	PD-1/PD-L1 Binding Assay	[1]
In Vivo Efficacy	Comparable to Durvalumab	MC38 human PD-L1 knock-in mouse model	[2][3]
In Vivo Efficacy	Prolonged survival by 50% (in combination with Temozolomide)	GL-261 glioblastoma mouse model	[4][5]

Experimental Protocols

While detailed, step-by-step protocols for the specific experiments conducted with **MAX-10181** are not publicly available, this section outlines the general methodologies employed in the preclinical evaluation of similar small molecule PD-L1 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Protein-Protein Binding Assay

This assay is commonly used to screen for and characterize inhibitors of the PD-1/PD-L1 interaction.

Principle: The assay relies on the transfer of energy (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., PD-1) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., PD-L1). When the two proteins interact, the fluorophores are brought into proximity, resulting in a FRET signal. A compound that disrupts this interaction will lead to a decrease in the FRET signal.

General Procedure:

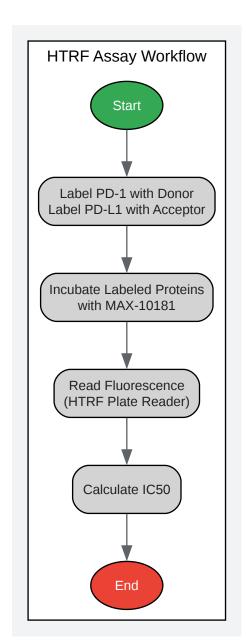


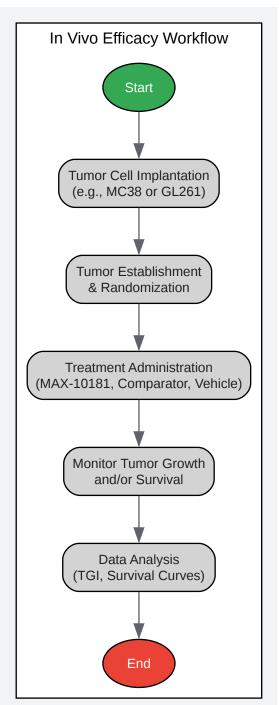




- Recombinant human PD-1 and PD-L1 proteins are labeled with the HTRF donor and acceptor fluorophores, respectively.
- The labeled proteins are incubated with varying concentrations of the test compound (e.g.,
 MAX-10181) in a microplate.
- After an incubation period, the fluorescence is read on an HTRF-compatible plate reader.
- The IC50 value, representing the concentration of the inhibitor required to reduce the HTRF signal by 50%, is calculated from the dose-response curve.







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